molecular formula C5H3N5O2 B1237536 Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione CAS No. 19359-69-4

Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione

Cat. No.: B1237536
CAS No.: 19359-69-4
M. Wt: 165.11 g/mol
InChI Key: IDJLTUNWTSUIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-didemethyltoxoflavin is a pyrimidotriazine that is 5,6,7,8-tetrahydropyrimido[5,4-e][1,2,4]triazine with oxo groups at positions 5 and 7. It is a pyrimidotriazine and a carbonyl compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology

    Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione and its isomers have been synthesized through a method that involves pre-formed hydrazone intermediates, leading to compounds with varied substitutions at specific positions (Turbiak & Showalter, 2009).

  • Transformations and Derivatives

    This compound enters reversed azadiene synthesis reactions with certain ketones and enamines, resulting in the formation of different heterocyclic structures like pyrido[2,3-d]pyrimidine-2,4-diones, indicating its potential for diverse chemical transformations (Shorshnev et al., 1990).

Potential Biological Applications

  • Cytoprotective Effects

    Derivatives of this compound have shown potent cytoprotective effects against rotenone toxicity. This suggests potential biological relevance, especially in cellular protection and therapeutic applications (Zhou et al., 2009).

  • Heat Shock Factor Amplification

    Certain derivatives were investigated as novel small molecule amplifiers of heat shock factor 1 transcriptional activity, offering insights into cellular stress responses and potential therapeutic avenues (Zhou et al., 2009).

Miscellaneous Applications

  • Heterocyclic Studies

    The compound's behavior in reactions with nucleophiles and its ability to undergo ring transformations to different heterocyclic systems like pyrrolo[3,2-d]pyrimidines, signifies its versatility in synthetic chemistry (Clark & Smith, 1972).

  • Anticancer Evaluation

    Certain pyrimido[5,4-e][1,2,4]triazine derivatives were synthesized and evaluated for their anticancer activity, suggesting its role in developing novel therapeutic agents (El-Kalyoubi, 2018).

  • Antimicrobial Activity

    New derivatives of this compound showed promising antimicrobial activity, underscoring its potential in developing new antimicrobial agents (El Azab & Elkanzi, 2020).

Properties

IUPAC Name

8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O2/c11-4-2-3(8-5(12)9-4)10-7-1-6-2/h1H,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJLTUNWTSUIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=O)NC2=O)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419060
Record name Pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19359-69-4
Record name Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19359-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 114462
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019359694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC114462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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